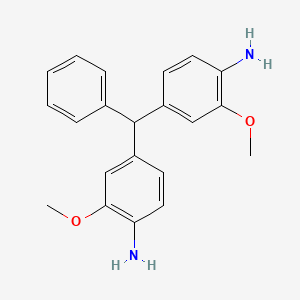
4,4'-Diamino-3,3'-dimethoxytriphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is an organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . It is characterized by the presence of two amino groups and two methoxy groups attached to a triphenylmethane core. This compound is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane typically involves the reaction of 3,3’-dimethoxybenzidine with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the triphenylmethane structure . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane may involve large-scale batch or continuous processes. The raw materials, including 3,3’-dimethoxybenzidine and benzaldehyde, are mixed in the presence of an acid catalyst. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diamino-3,3’-dimethoxytriphenylmethane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triphenylmethane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Diamino-3,3’-dimethoxytriphenylmethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and staining techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dimethoxy-4,4’-diaminotriphenylmethane
- Bis-(3-methoxy-4-aminophenyl)-phenylmethane
- 3,3’-Dijod-azobenzol
Uniqueness
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is unique due to its specific substitution pattern on the triphenylmethane core. The presence of both amino and methoxy groups provides a distinct set of chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6259-05-8 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[(4-amino-3-methoxyphenyl)-phenylmethyl]-2-methoxyaniline |
InChI |
InChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3 |
InChI-Schlüssel |
MLYNBXBOZUQBFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


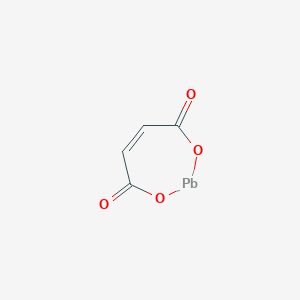
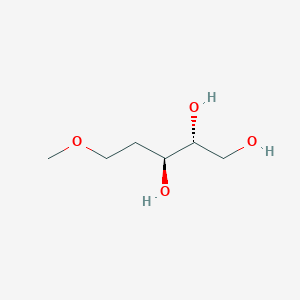
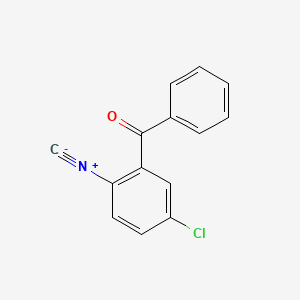
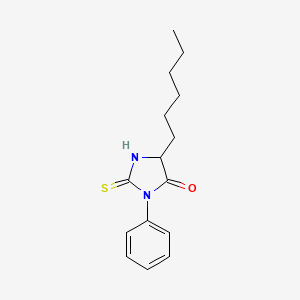
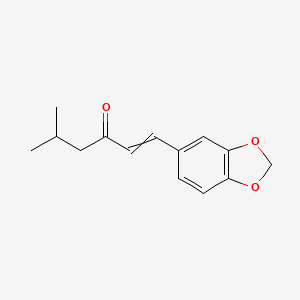
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
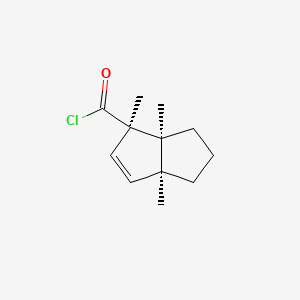
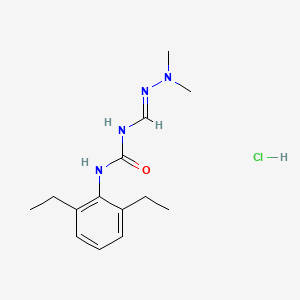
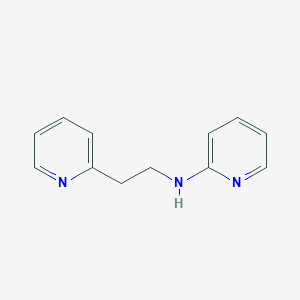
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
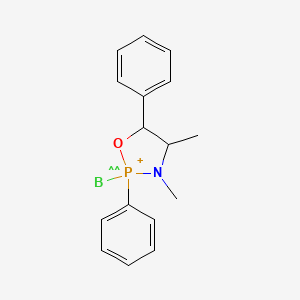
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
